1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis-
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Overview
Description
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- is a chemical compound with the molecular formula C12H10O2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- can be synthesized through several methods. One common approach involves the reduction of acenaphthylene using suitable reducing agents. For instance, acenaphthylene can be reduced to 1,2-dihydro-1,2-acenaphthylenediol using sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions. The choice of reducing agents and solvents, as well as reaction temperatures and pressures, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-hydroxy-2-ketoacenaphthene.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 1-Hydroxy-2-ketoacenaphthene.
Reduction: More reduced derivatives of acenaphthylene.
Substitution: Substituted acenaphthylene derivatives.
Scientific Research Applications
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- involves its interaction with specific molecular targets and pathways. For instance, its oxidation to 1-hydroxy-2-ketoacenaphthene involves the transfer of electrons and the formation of intermediate species. The exact molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,2-acenaphthylenediol: A closely related compound with similar structural properties.
cis-1,2-Acenaphthenediol: Another similar compound with slight variations in its chemical structure.
Uniqueness
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- is unique due to its specific stereochemistry and the presence of diphenyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various research applications .
Properties
CAS No. |
58335-01-6 |
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Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1R,2S)-1,2-diphenylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C24H18O2/c25-23(18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(23,26)19-13-5-2-6-14-19/h1-16,25-26H/t23-,24+ |
InChI Key |
OSUQPPLWHLIZIM-PSWAGMNNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@]2(C3=CC=CC4=C3C(=CC=C4)[C@]2(C5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=CC=C5)O)O |
Origin of Product |
United States |
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